N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Metabolic Studies and Disposition
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has been the subject of various pharmacokinetic studies to understand its metabolic patterns in the human body. For instance, the compound SB-649868, which shares structural similarities with the chemical , was studied to determine its disposition in humans. It was found that the elimination of drug-related material occurred principally via the feces, with only a minor portion excreted through the urine. The study highlighted that SB-649868 and its metabolites, including an unusual hemiaminal metabolite, were the principal circulating components in plasma, indicating extensive metabolism with negligible amounts of the compound excreted unchanged. This research provides insights into the disposition and metabolic pathways of related compounds, potentially aiding in understanding the metabolism of this compound in the human body (Renzulli et al., 2011).
Drug Interaction and Elimination
Investigations into compounds with similar structures have revealed interactions with other drugs and their elimination processes. For instance, meloxicam, another compound with a thiazolyl moiety, was shown to be extensively metabolized in the human body, with significant excretion through urine and feces. Understanding such metabolic and elimination pathways is crucial for developing safe and effective therapeutic protocols involving compounds like this compound (Schmid et al., 1995).
Amyloid Imaging in Neurological Disorders
Research involving structurally similar compounds has extended into the field of neurological disorders, specifically in the imaging of cerebral amyloid deposits in diseases such as Alzheimer's. For example, compounds like N-methyl[11C]2-(4′methylaminophenyl)-6-hydroxy-benzothiazole (PIB) have been used in positron emission tomography (PET) to measure cerebral amyloid load. While not directly related to this compound, the use of structurally related compounds in such advanced imaging techniques underscores the potential applications of this chemical in neurological research and diagnostics (Engler et al., 2007).
Future Directions
Properties
IUPAC Name |
N-[4-[2-(4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-12-2-5-14(6-3-12)21-18(24)9-15-10-28-20(22-15)23-19(25)13-4-7-16-17(8-13)27-11-26-16/h2-8,10H,9,11H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTJDPIXWRUYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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